N-Isopropylacrylamide

Descripción

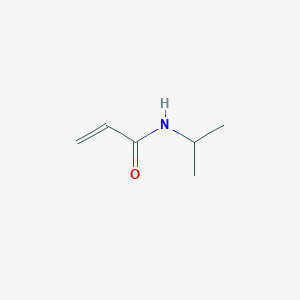

Structure

3D Structure

Propiedades

IUPAC Name |

N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNILTEGFHQSKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-55-3 | |

| Record name | Poly(N-isopropylacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0033754 | |

| Record name | N-Isopropylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Hawley] | |

| Record name | N-Isopropylacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water | |

| Record name | N-ISOPROPYLACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | N-Isopropylacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline solid, Cream-colored powder | |

CAS No. |

2210-25-5 | |

| Record name | N-Isopropylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ISOPROPYLACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7GFF17L9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-ISOPROPYLACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

64 °C | |

| Record name | N-ISOPROPYLACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Unfolding Story of a Smart Polymer: A Technical Guide to the Thermoresponsive Mechanism of PNIPAM in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Poly(N-isopropylacrylamide), or PNIPAM, stands as a cornerstone in the field of "smart" polymers, captivating researchers with its sharp and reversible phase transition in aqueous solutions at a physiologically relevant temperature. This technical guide delves into the core of this phenomenon, providing an in-depth exploration of the molecular mechanisms, quantitative data on factors influencing its behavior, and detailed protocols for its characterization. Understanding the intricacies of PNIPAM's thermoresponse is paramount for its application in cutting-edge fields such as targeted drug delivery, tissue engineering, and biosensing.

The Core Mechanism: A Delicate Balance of Forces

At the heart of PNIPAM's thermoresponsive behavior lies a finely tuned interplay between hydrogen bonding and hydrophobic interactions, culminating in a conformational change known as the coil-to-globule transition at its Lower Critical Solution Temperature (LCST).[1][2] The molecular structure of PNIPAM, featuring both hydrophilic amide groups and hydrophobic isopropyl groups, is the key to this unique property.[3][4]

Below the LCST (Typically around 32°C in water):

-

Dominance of Hydrogen Bonding: The amide groups of the PNIPAM chain form strong hydrogen bonds with surrounding water molecules.[5] This hydration shell keeps the polymer chains well-solvated and in an extended, random coil conformation, resulting in a homogeneous and transparent solution.[6] The entropy of the system is high in this dissolved state.

Above the LCST:

-

Ascendancy of Hydrophobic Interactions: As the temperature increases, the kinetic energy of the water molecules disrupts the organized hydration shells around the hydrophobic isopropyl groups. This leads to an entropically driven collapse of the polymer chains.[5]

-

Intra- and Intermolecular Hydrogen Bonding: The amide groups, now in closer proximity, form hydrogen bonds with each other, further stabilizing the collapsed state.[7]

-

Coil-to-Globule Transition: The polymer undergoes a conformational change from a hydrophilic, extended coil to a dehydrated, compact globule.[6] This transition is an endothermic process, as energy is required to break the polymer-water hydrogen bonds.[8] The aggregation of these globules leads to the observed turbidity of the solution.[6]

This reversible process is the foundation of PNIPAM's "smart" behavior, allowing for precise control over its solubility and conformation with small changes in temperature.

Diagram of the PNIPAM Thermoresponsive Mechanism

Caption: The reversible coil-to-globule transition of PNIPAM.

Quantitative Insights: Factors Influencing the LCST

The LCST of PNIPAM is not a fixed value but is highly sensitive to various factors. Understanding and controlling these parameters are crucial for tailoring PNIPAM-based materials for specific applications.

| Factor | Effect on LCST | Quantitative Data/Observations | References |

| Molecular Weight | Decreases with increasing molecular weight (for lower MW). For high molecular weight PNIPAM, the LCST becomes largely independent of molecular weight. | For lower molecular weight samples, a decrease in LCST is observed as molecular weight increases. For PNIPAM with a molecular weight greater than 200 kDa, the LCST shows minimal variation. | [9] |

| Polymer Concentration | Generally decreases with increasing concentration. | The cloud point of PNIPAM decreases as the polymer concentration in water increases. | [6][10] |

| Addition of Salts (Hofmeister Series) | The effect depends on the nature of the ions. Kosmotropic anions (e.g., SO₄²⁻, H₂PO₄⁻) decrease the LCST by promoting "salting-out". Chaotropic anions (e.g., I⁻, SCN⁻) can increase the LCST by "salting-in". | The addition of NaCl to a PNIPAM solution causes a linear decrease in its LCST. The magnitude of the LCST depression is related to the Hofmeister series. | [8][11][12] |

| Addition of Other Solutes | Hydrophilic comonomers increase the LCST. Hydrophobic comonomers decrease the LCST. Surfactants can increase the LCST by solubilizing the polymer chains. Aromatic additives often reduce the phase transition temperature. | The addition of hydrophilic monomers or hydrophobic monomers can be used to tune the LCST. The addition of surfactants like sodium dodecylsulfate (SDS) can increase the transition temperature. Aromatic compounds, such as benzaldehydes, have been shown to cause a downward shift in the LCST. | [8][13][14] |

Experimental Protocols for Characterization

Precise characterization of the thermoresponsive behavior of PNIPAM is essential. The following are detailed methodologies for key experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the LCST by measuring the heat flow associated with the endothermic phase transition.[15]

Objective: To determine the LCST and the enthalpy of the coil-to-globule transition.

Methodology:

-

Sample Preparation: Prepare a PNIPAM solution of known concentration (e.g., 1-10 mg/mL) in the desired aqueous medium (e.g., deionized water, buffer).

-

Instrument Setup:

-

Use a high-sensitivity DSC instrument.

-

Place a precise volume of the PNIPAM solution (typically 10-20 µL) into an aluminum DSC pan and hermetically seal it.

-

Use an empty, hermetically sealed aluminum pan as a reference.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected LCST (e.g., 5°C) for a sufficient time (e.g., 5-10 minutes) to ensure thermal stability.

-

Heat the sample at a constant rate (e.g., 0.5-1.0 °C/min) to a temperature well above the LCST (e.g., 50-60°C).

-

Hold the sample at the upper temperature for a few minutes.

-

Cool the sample back to the starting temperature at the same rate.

-

Perform multiple heating and cooling cycles to check for reversibility and thermal history effects.[16]

-

-

Data Analysis:

-

The LCST is typically determined as the onset temperature or the peak maximum of the endothermic transition in the heating curve.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the endothermic peak.

-

Workflow for DSC Analysis

Caption: A typical workflow for DSC analysis of PNIPAM.

Dynamic Light Scattering (DLS)

DLS measures the size of particles in solution and is used to monitor the change in hydrodynamic radius (Rh) of PNIPAM chains or aggregates during the coil-to-globule transition.[17]

Objective: To determine the LCST by observing the change in particle size.

Methodology:

-

Sample Preparation:

-

Prepare a dilute PNIPAM solution (e.g., 0.1-1 mg/mL) to minimize inter-chain aggregation effects below the LCST.

-

Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

-

Instrument Setup:

-

Use a DLS instrument equipped with a temperature-controlled sample holder.

-

Place the filtered sample into a clean cuvette.

-

-

Measurement Protocol:

-

Equilibrate the sample at a starting temperature below the LCST.

-

Perform DLS measurements at incremental temperature steps (e.g., 1-2°C increments).

-

Allow the sample to equilibrate at each temperature for a few minutes before measurement.

-

Continue measurements through the expected LCST range and to a temperature above it.

-

-

Data Analysis:

-

Plot the average hydrodynamic radius (or particle size) as a function of temperature.

-

The LCST is identified as the temperature at which a sharp increase in the hydrodynamic radius is observed, indicating the formation of aggregated globules.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the local environment and mobility of the polymer chains, offering insights into the hydration changes during the phase transition.[18]

Objective: To study the changes in hydration and polymer chain mobility across the LCST.

Methodology:

-

Sample Preparation: Prepare a PNIPAM solution in D₂O (deuterated water) to avoid the large solvent proton signal. The concentration can vary depending on the specific information sought.

-

Instrument Setup: Use a high-resolution NMR spectrometer equipped with a variable temperature unit.

-

Measurement Protocol:

-

Acquire ¹H NMR spectra at various temperatures, starting from below the LCST and incrementally increasing through the transition temperature.

-

Allow the sample to equilibrate at each temperature before acquiring the spectrum.

-

-

Data Analysis:

-

Monitor the chemical shifts and, more importantly, the line widths of the PNIPAM proton signals (especially the isopropyl and backbone protons).

-

Below the LCST, the signals are relatively sharp due to the high mobility of the solvated polymer chains.

-

As the temperature approaches and surpasses the LCST, the signals broaden significantly due to the restricted motion of the collapsed, less-hydrated polymer globules. The intensity of the polymer signals may also decrease as the collapsed globules become less visible to the NMR.[18]

-

Changes in the water signal (residual HDO in D₂O) can also provide information about the changes in the hydration state of the polymer.[19]

-

Logical Relationship of Characterization Techniques

Caption: Interrelation of key techniques for PNIPAM characterization.

Conclusion and Future Perspectives

The thermoresponsive mechanism of PNIPAM in aqueous solutions is a complex yet fascinating phenomenon governed by a delicate balance of molecular interactions. This guide has provided a comprehensive overview of the core principles, quantitative data on influencing factors, and detailed experimental protocols for its characterization. For researchers and professionals in drug development and materials science, a thorough understanding of these aspects is not merely academic but a prerequisite for designing and optimizing PNIPAM-based systems for innovative applications.

Future research will likely focus on developing more sophisticated PNIPAM-based copolymers and nanocomposites with precisely tunable LCSTs and enhanced functionalities.[20] The continued exploration of its behavior in complex biological environments and the development of advanced characterization techniques will further unlock the full potential of this remarkable "smart" polymer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Preparation and Characterization of Thermoresponsive Poly(this compound) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Interplay of the Influence of Crosslinker Content and Model Drugs on the Phase Transition of Thermoresponsive PNiPAM-BIS Microgels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of salt on the lower critical solution temperature of poly (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Poly(this compound)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Coil-to-Globule Transition of PNIPAM: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the thermoresponsive behavior of Poly(N-isopropylacrylamide) (PNIPAM), this technical guide provides a comprehensive overview of the fundamental principles, experimental investigation, and quantitative data associated with its coil-to-globule transition. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this pivotal smart polymer.

The remarkable ability of Poly(this compound) (PNIPAM) to undergo a reversible phase transition in aqueous solutions from a soluble, extended coil to an insoluble, collapsed globule state has positioned it as a cornerstone material in the development of "smart" drug delivery systems, tissue engineering scaffolds, and biosensors. This transition is governed by a Lower Critical Solution Temperature (LCST), typically around 32°C, which is conveniently close to physiological temperatures, making it highly attractive for biomedical applications.[1][2]

This guide delves into the core aspects of the PNIPAM coil-to-globule transition, offering a detailed examination of the underlying thermodynamics and molecular interactions. Furthermore, it provides standardized experimental protocols for characterizing this transition and presents a compilation of quantitative data to facilitate comparative analysis and inform experimental design.

The Molecular Underpinnings of the Transition

The coil-to-globule transition of PNIPAM is a complex phenomenon driven by a delicate balance of enthalpy and entropy. Below the LCST, the polymer is hydrophilic, and the amide groups in its structure form hydrogen bonds with surrounding water molecules, leading to an extended, random coil conformation.[3][4] As the temperature increases and approaches the LCST, these hydrogen bonds are disrupted. This disruption leads to a significant gain in the entropy of the released water molecules, which becomes the dominant thermodynamic driving force.[5] Consequently, the hydrophobic interactions between the isopropyl groups of the PNIPAM chains prevail, causing the polymer to collapse into a compact, dehydrated globule.[3][4] This transition is a cooperative process, meaning the collapse of one segment of the polymer chain facilitates the collapse of adjacent segments.[3]

dot

References

- 1. Molecular insights on poly(this compound) coil-to-globule transition induced by pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular insights on poly(this compound) coil-to-globule transition induced by pressure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. On the molecular origin of the cooperative coil-to-globule transition of poly(this compound) in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Factors Influencing the Lower Critical Solution Temperature of Poly(N-isopropylacrylamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key factors that modulate the Lower Critical Solution Temperature (LCST) of Poly(N-isopropylacrylamide) (PNIPAM), a cornerstone thermoresponsive polymer in biomedical research and drug delivery. Understanding and controlling the LCST is paramount for the design of "smart" materials that respond to physiological temperatures.

The Phenomenon of the Lower Critical Solution Temperature in PNIPAM

Poly(this compound) (PNIPAM) is a temperature-sensitive polymer that exhibits a coil-to-globule transition in aqueous solutions at its Lower Critical Solution Temperature (LCST), which is typically around 32°C.[1] Below the LCST, PNIPAM chains are hydrated and exist in a soluble, extended coil conformation due to favorable hydrogen bonding between the amide groups of the polymer and water molecules. As the temperature increases and approaches the LCST, these hydrogen bonds weaken. Above the LCST, the entropic gain from releasing bound water molecules outweighs the enthalpic penalty of breaking these bonds, leading to a phase transition. The polymer chains collapse into a dehydrated, globular state, driven by hydrophobic interactions between the isopropyl groups, causing the polymer to precipitate from the solution. This transition is reversible, making PNIPAM a highly attractive material for various applications.[2]

The Gibbs free energy equation, ΔG = ΔH − TΔS, governs this process. The dissolution of PNIPAM in water is associated with a negative enthalpy change (ΔH < 0) and a large negative entropy change (ΔS < 0) due to the ordering of water molecules around the hydrophobic isopropyl groups. As the temperature (T) increases, the TΔS term becomes more dominant, eventually leading to a positive ΔG and subsequent phase separation.[2]

Core Factors Modulating the LCST of PNIPAM

The precise temperature at which PNIPAM undergoes its phase transition can be finely tuned by altering its molecular characteristics and its aqueous environment. These factors can be broadly categorized into intrinsic polymer properties and extrinsic additives.

Intrinsic Polymer Properties

For high molecular weight PNIPAM (Mw > 20,000 g/mol ), the LCST is largely independent of the molecular weight. However, for lower molecular weight polymers, the nature of the end-groups becomes significant.[3][4] Hydrophilic end-groups can increase the overall hydrophilicity of the polymer chain, leading to a slight increase in the LCST. Conversely, hydrophobic end-groups can lower the LCST.[4][5]

| Initiator/End-Group | Molecular Weight (kDa) | LCST (°C) | Reference |

| AIBN (hydrophobic) | 18 | ~30.8 | [3] |

| AIBN (hydrophobic) | 56 | ~30.4 | [3] |

| AIBN (hydrophobic) | > 100 | ~30.2 | [3] |

| Trityl-functionalized (hydrophobic) | 45.8 | ~29.5 | [5] |

| Trityl-functionalized (hydrophobic) | > 200 | ~30.2 | [5] |

| Amine-terminated (hydrophilic) | < 60 | Higher than trityl-terminated | [3] |

Table 1: Effect of Molecular Weight and End-Group Polarity on the LCST of PNIPAM.

The architecture of the polymer, such as linear, star-shaped, or branched, can also influence the LCST, primarily due to differences in chain packing and the exposure of hydrophobic/hydrophilic segments.[2] The stereochemistry, or tacticity, of the PNIPAM chain has a discernible effect on the LCST. It has been shown that the transition temperature follows the trend: Tc isotactic < Tc atactic < Tc syndiotactic.[6]

Extrinsic Additives

The addition of salts to an aqueous PNIPAM solution significantly alters its LCST, and this effect generally follows the Hofmeister series.[7][8] Anions typically have a more pronounced effect than cations.

-

Kosmotropes (salting-out ions): These are strongly hydrated ions (e.g., SO42-, HPO42-, F-) that tend to structure water. They decrease the solubility of PNIPAM and thus lower the LCST by competing for water molecules and enhancing hydrophobic interactions.[7]

-

Chaotropes (salting-in ions): These are weakly hydrated ions (e.g., I-, SCN-, ClO4-) that are considered water "structure breakers." They can increase the solubility of PNIPAM and raise the LCST, potentially by interacting directly with the polymer backbone.[9]

| Salt (Sodium Salt) | Concentration (M) | LCST Shift (°C) | Ion Type | Reference |

| Na2SO4 | 0.5 | ~ -10 | Kosmotrope | [7] |

| NaCl | 1.0 | ~ -3 | Chaotrope | [9] |

| NaBr | 1.0 | ~ -1 | Chaotrope | [9] |

| NaI | 1.0 | ~ +1 | Chaotrope | [9] |

| NaSCN | 0.5 | ~ +5 | Chaotrope | [7] |

Table 2: Representative Effects of Different Salts on the LCST of PNIPAM.

Surfactants interact with PNIPAM chains and can significantly modify the LCST. The nature of the surfactant head-group is a critical determinant of the interaction.

-

Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These surfactants, particularly those with alkyl tails longer than seven carbons, strongly interact with PNIPAM. They form micelle-like clusters along the polymer chain, introducing electrostatic repulsion that hinders chain collapse and dramatically increases the LCST.[10][11]

-

Cationic and Non-ionic Surfactants: These surfactants generally have a much weaker interaction with PNIPAM and do not significantly alter the LCST at concentrations around their critical micelle concentration.[10]

| Surfactant | Type | Concentration (mM) | LCST (°C) | Reference |

| None | - | 0 | ~32 | [10] |

| SDS | Anionic | 2 | ~45 | [10] |

| SDS | Anionic | 5 | > 60 (suppressed) | [10] |

| DTAB | Cationic | 10 | ~32 | [10] |

| C12E6 | Non-ionic | 0.1 | ~32 | [10] |

Table 3: Effect of Different Surfactants on the LCST of a PNIPAM Brush.

Incorporating comonomers into the PNIPAM backbone is a powerful and widely used strategy to tune the LCST over a broad temperature range.[1]

-

Hydrophilic Comonomers: Copolymerizing NIPAM with hydrophilic monomers, such as acrylic acid (AAc), acrylamide (AAm), or N,N-dimethylacrylamide (DMA), increases the overall hydrophilicity of the polymer. This necessitates a higher temperature to induce the hydrophobic collapse, thus increasing the LCST.[12][13] The LCST of copolymers containing ionizable groups like acrylic acid is also pH-dependent; at higher pH values where the carboxylic acid groups are deprotonated and charged, the LCST increases significantly due to electrostatic repulsion.[14][15]

-

Hydrophobic Comonomers: Introducing hydrophobic comonomers, such as styrene or methyl methacrylate, enhances the hydrophobic character of the polymer chain. This facilitates the coil-to-globule transition at a lower temperature, resulting in a decreased LCST.[16]

| Comonomer | Type | Mol % in Copolymer | LCST (°C) | pH | Reference |

| None | - | 0 | ~31 | 3.0 | [12] |

| Acrylic Acid (AAc) | Hydrophilic | 3 | ~33 | 4.5 | [12] |

| Acrylic Acid (AAc) | Hydrophilic | 13 | ~42 | 4.5 | [12] |

| Acrylic Acid (AAc) | Hydrophilic | 13 | > 70 | 7.0 | [12] |

| N,N-dimethylacrylamide (DMA) | Hydrophilic | 21.3 | 58 | Neutral | [13] |

| Dopamine Methacrylamide (DMA) | Hydrophobic | 1 | ~25 | Neutral | [16] |

| Dopamine Methacrylamide (DMA) | Hydrophobic | 5 | ~17 | Neutral | [16] |

Table 4: Influence of Copolymer Composition on the LCST of PNIPAM.

Experimental Protocols for LCST Determination

Accurate and reproducible determination of the LCST is crucial. Several techniques are commonly employed, each monitoring a different physical change associated with the phase transition.

References

- 1. Poly(this compound)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 3. Effects of end group polarity and molecular weight on the lower critical solution temperature of poly(N‐isopropylacrylamide) (2006) | Steven Furyk | 305 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. kinampark.com [kinampark.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Hofmeister Anions on the Phase Transition Temperature of Elastin-like Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ris.utwente.nl [ris.utwente.nl]

- 11. researchgate.net [researchgate.net]

- 12. Temperature-, pH- and CO2-Sensitive Poly(N-isopropylacryl amide-co-acrylic acid) Copolymers with High Glass Transition Temperatures [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The effect of pH on the LCST of poly(this compound) and poly(this compound-co-acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

Solubility of N-Isopropylacrylamide in Organic Solvents: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of N-Isopropylacrylamide (NIPAAm) in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Focus: this compound Solubility Profile

This compound is a temperature-responsive monomer pivotal in the synthesis of smart polymers, particularly poly(this compound) (PNIPAAm). Understanding its solubility in various organic solvents is crucial for its polymerization, processing, and application in diverse fields, including biomedical engineering and controlled drug delivery.

Data Presentation: Solubility Overview

The following table summarizes the known solubility characteristics of this compound in several organic solvents. It is important to note that while qualitative data is readily available, precise quantitative solubility values in organic solvents are not extensively documented in publicly accessible literature.

| Solvent | Chemical Formula | Solubility | Notes |

| Methanol | CH₃OH | Soluble[1][2][3][4] | Both NIPAAm and its polymer (PNIPAAm) are soluble.[2][3][4] |

| Ethanol | C₂H₅OH | Soluble[1] | PNIPAAm also exhibits good solubility in ethanol.[5] |

| Acetone | C₃H₆O | Soluble[1][6] | PNIPAAm is also soluble in acetone.[6] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble[6] | PNIPAAm is soluble in THF.[6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[7] | PNIPAAm is soluble in DMSO.[8] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble[6][7] | PNIPAAm is soluble in DMF.[6] |

| Ethyl Acetate | C₄H₈O₂ | Almost Insoluble[1] | - |

| n-Hexane | C₆H₁₄ | Insoluble[1][6] | PNIPAAm is also insoluble in hexane.[6] |

| Diethyl Ether | (C₂H₅)₂O | Insoluble[6] | PNIPAAm is insoluble in ether.[6] |

Experimental Protocols: Determining Solubility

A precise understanding of solubility often requires empirical determination. The gravimetric method is a fundamental and widely used technique for quantifying the solubility of a solid solute in a liquid solvent.

Gravimetric Determination of this compound Solubility

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Conical flask or sealed vials

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Pre-weighed evaporation dish or watch glass

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a temperature-controlled environment and agitate the mixture using a magnetic stirrer or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.

-

Filter the collected supernatant to remove any remaining undissolved microcrystals. Syringe filters are often suitable for this purpose.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the melting point of NIPAAm (approximately 60-63°C) but sufficient to ensure complete solvent removal.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to prevent moisture absorption and then weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating all the solvent has been removed.

-

-

Calculation of Solubility:

-

Mass of the solute (NIPAAm): (Weight of dish + dry solute) - (Weight of empty dish)

-

Mass of the solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility: (Mass of solute / Mass of solvent) * 100. This can be expressed in various units, such as g/100g of solvent or converted to g/100mL using the solvent's density at the experimental temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. NIPAM™ï¼N-Isopropyl acrylamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of poly(this compound) cononsolvency in aqueous methanol solutions explored via oxygen K-edge X-ray absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Cononsolvency of poly(this compound) (PNIPAM) and its analogs in water/alcohol mixtures [morressier.com]

- 6. polymersource.ca [polymersource.ca]

- 7. researchgate.net [researchgate.net]

- 8. Cosolvent effects on the structure and thermoresponse of a polymer brush: PNIPAM in DMSO–water mixtures - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01487D [pubs.rsc.org]

The Dichotomy of Poly(N-isopropylacrylamide): A Technical Guide to its Hydrophilic and Hydrophobic Properties for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the dual hydrophilic and hydrophobic nature of Poly(N-isopropylacrylamide) (PNIPAM), a preeminent thermoresponsive polymer. We delve into the molecular mechanisms, quantitative data, and experimental methodologies that are crucial for harnessing its unique properties in the development of sophisticated drug delivery systems and other biomedical applications.

The Core Principle: A Temperature-Dependent Balance

Poly(this compound) (PNIPAM) is a "smart" polymer renowned for its sharp, reversible phase transition in aqueous solutions at a physiologically relevant temperature.[1] This behavior is dictated by a delicate, temperature-dependent balance between hydrophilic and hydrophobic interactions at the molecular level.[2] The structure of the this compound monomer contains both hydrophilic amide groups (–CONH–) and hydrophobic isopropyl groups (–CH(CH₃)₂).[2][3] This amphiphilic nature is the key to its unique thermoresponsive properties.

At the heart of PNIPAM's functionality is its Lower Critical Solution Temperature (LCST) . In pure water, the LCST of PNIPAM is approximately 32-34°C.[2][4]

-

Below the LCST (<32°C): The polymer is in its hydrophilic state. The amide groups form strong hydrogen bonds with surrounding water molecules.[2][3] These interactions dominate, leading to the hydration of the polymer chains, which adopt an extended, swollen "coil" conformation, making PNIPAM readily soluble in water.[5]

-

Above the LCST (>32°C): The polymer transitions to a hydrophobic state. As the temperature rises, the hydrogen bonds between the polymer and water weaken and break.[3] This process is entropically driven; the release of ordered water molecules from the polymer chains results in a significant increase in the overall entropy of the system.[5] Consequently, the hydrophobic interactions between the isopropyl groups become dominant, causing the polymer chains to collapse into a dehydrated, compact "globule" state.[4][5] This coil-to-globule transition leads to the expulsion of water and the polymer precipitating out of the solution.[6]

It is crucial to note that even above the LCST, PNIPAM is not entirely hydrophobic, as it still possesses hydrophilic amide moieties. Rather, the hydrophobic characteristics become the overriding force governing its conformation and solubility.[6]

Quantitative Data on PNIPAM Properties

The precise LCST and the extent of swelling or collapse can be finely tuned by copolymerization, making PNIPAM an exceptionally versatile material.[2]

Lower Critical Solution Temperature (LCST) Data

Copolymerizing NIPAM with other monomers can adjust the overall hydrophilicity or hydrophobicity of the polymer, thereby shifting the LCST. Adding hydrophilic monomers increases the LCST, while incorporating hydrophobic monomers decreases it.[2]

| Polymer Composition | Stimuli/Conditions | LCST (°C) | Reference(s) |

| PNIPAM Homopolymer | In deionized water | ~32 | [2][6] |

| PNIPAM-co-Acrylamide (AAm) | Hydrophilic comonomer | > 32 (Increases with AAm content) | [5][7] |

| PNIPAM-co-Acrylic Acid (AAc) | pH-sensitive hydrophilic comonomer | ~45 (for 20% AAc content) | [8] |

| PNIPAM-co-pGMA-Mela | Melamine functionalization | > 40 | [9] |

| Alginate-g-PNIPAM | Graft copolymer | ~34 | [10] |

Swelling and Particle Size Behavior

The coil-to-globule transition is macroscopically observed as a significant change in the hydrogel volume (swelling ratio) or the hydrodynamic radius of PNIPAM-based nanoparticles.

| Polymer System | Condition | Swelling Ratio / Hydrodynamic Radius (Rh) | Reference(s) |

| Pure PNIPAM Microgel | 20°C (< LCST) | Rh: ~400 nm | [8] |

| Pure PNIPAM Microgel | 50°C (> LCST) | Rh: ~150 nm | [8] |

| PNIPAM Hydrogel Film | < LCST | Swelling Ratio: ~4 | |

| PNIPAM Hydrogel Film | > LCST | Swelling Ratio: ~1.5 | |

| PNIPAM-co-AAc (20%) | 20°C (< LCST) | Rh: ~700 nm | [8] |

| PNIPAM-co-AAc (20%) | 50°C (> LCST) | Rh: ~400 nm | [8] |

Stimuli-Responsive Drug Release

The temperature-triggered collapse of the PNIPAM network is widely exploited for on-demand drug delivery. The entrapped drug is released as the hydrogel shrinks and expels water. The release can be further modulated by incorporating pH-sensitive comonomers.

| Polymer System | Model Drug | Release Conditions | Cumulative Release (%) | Time (h) | Reference(s) |

| PNIPAM-co-pGMA-Mela | Ibuprofen (Hydrophobic) | pH 4.0 / 45°C | ~100% | 12 | [9] |

| PNIPAM-co-pGMA-Mela | 5-Fluorouracil (Hydrophilic) | pH 4.0 / 45°C | ~100% | 12 | [9] |

| PNIPAM-co-pGMA-Mela | Ibuprofen (Hydrophobic) | pH 7.4 / 25°C | ~30% | 12 | [9] |

| PNIPAM-co-PAAm-Mela | Curcumin | pH 5.0 / 45°C | ~100% | 8 | [11][12] |

| PNIPAM-co-PAAm-Mela | Curcumin | pH 7.4 / 25°C | <30% | 8 | [11] |

| PNIPAM-co-PAAm | Curcumin | pH 5.5 / 40°C | ~100% | 4 | [10][13] |

Key Experimental Protocols

Accurate characterization of PNIPAM's properties is essential for its application in drug delivery. The following are standard protocols for key analytical techniques.

Determination of LCST by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the polymer's phase transition, providing a precise determination of the LCST.

Methodology:

-

Sample Preparation: Prepare a dilute aqueous solution of the PNIPAM-based polymer (e.g., 1.0 mg/mL).[14] Accurately weigh the sample solution into a DSC sample pan. An equal volume of the solvent (e.g., deionized water or buffer) is placed in the reference pan.[15]

-

Instrument Setup: Place both pans into the DSC measurement chamber.

-

Thermal Program:

-

Data Analysis: The LCST is identified as the onset temperature or the peak maximum of the endothermic transition in the heating thermogram, which represents the heat absorbed by the sample during dehydration.[15][16]

Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS is used to measure the change in the hydrodynamic diameter of PNIPAM-based nanoparticles or microgels as a function of temperature, illustrating the coil-to-globule transition.[16]

Methodology:

-

Sample Preparation: Prepare a dilute, homogenous dispersion of the microgels or nanoparticles in a suitable high-purity solvent (e.g., deionized water).[17] The concentration should be optimized to achieve a good signal-to-noise ratio.[17] Filter the sample through a micropore filter (e.g., 0.45 µm) to remove dust and large aggregates.

-

Instrument Setup: Place the cuvette containing the sample into the DLS instrument's temperature-controlled sample holder.

-

Measurement Protocol:

-

Data Analysis: Plot the average hydrodynamic radius or diameter as a function of temperature. The sharp decrease in size corresponds to the volume phase transition temperature (VPTT), which is analogous to the LCST.[16]

In Vitro Drug Release Assay

This protocol determines the rate and extent of drug release from a PNIPAM-based hydrogel under simulated physiological conditions. The dialysis bag method is commonly employed.

Methodology:

-

Drug Loading: Disperse a known amount of the lyophilized hydrogel in a drug solution of known concentration. Allow the mixture to equilibrate at a temperature below the LCST (e.g., 4°C or room temperature) for a specified period (e.g., 24 hours) to allow for swelling and drug encapsulation. Separate the drug-loaded hydrogel by centrifugation and lyophilize.

-

Release Study Setup:

-

Accurately weigh a specific amount of the drug-loaded hydrogel (e.g., 50 mg) and place it inside a dialysis bag with a suitable molecular weight cut-off (MWCO, e.g., 5 kDa).[9][11]

-

Immerse the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., 25 mL of Phosphate Buffered Saline, PBS) at a specific pH and temperature.[9][11] The beaker should be placed in a thermostatically controlled shaking water bath to maintain the temperature and ensure sink conditions.

-

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.[4] Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.[4]

-

Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[4]

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point using a calibration curve and plot the cumulative release versus time.

Visualizing PNIPAM's Behavior and Applications

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved with PNIPAM.

Caption: Temperature-induced reversible phase transition of PNIPAM.

Caption: Experimental workflow for PNIPAM synthesis and evaluation.

Caption: Mechanism of thermoresponsive drug delivery using PNIPAM.

Conclusion

The unique ability of PNIPAM to switch between a hydrophilic and a more hydrophobic state in response to temperature is the foundation of its utility in advanced biomedical applications. This transition, centered around its Lower Critical Solution Temperature, allows for the intelligent design of materials that can encapsulate therapeutic agents in a swollen, hydrophilic state and release them upon a thermal trigger that induces a collapsed, hydrophobic conformation. By understanding and controlling the factors that influence the LCST and the swelling behavior—primarily through copolymerization and pH modulation—researchers can precisely engineer PNIPAM-based systems for targeted and controlled drug delivery, tissue engineering, and diagnostics. The experimental protocols detailed herein provide a robust framework for the characterization and validation of these innovative materials, paving the way for the next generation of smart therapeutics.

References

- 1. Preparation and Characterization of Thermoresponsive Poly(this compound) for Cell Culture Applications [mdpi.com]

- 2. Poly(this compound)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of stereochemistry and copolymerization on the LCST of PNIPAm. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermo-Sensitive Poly (this compound-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Preparation and Characterization of Thermoresponsive Poly(this compound) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lsinstruments.ch [lsinstruments.ch]

- 18. Dual pH- and Thermo-Sensitive Poly(this compound-co-allylamine) Nanogels for Curcumin Delivery: Swelling–Deswelling Behavior and Phase Transition Mechanism [mdpi.com]

An In-depth Technical Guide to N-Isopropylacrylamide (NIPAM) Monomer: Toxicity and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Isopropylacrylamide (NIPAM) is a temperature-responsive monomer widely utilized in the synthesis of smart polymers for various biomedical applications, including drug delivery and tissue engineering. While its polymeric form, poly(this compound) (PNIPAM), is generally considered biocompatible, the NIPAM monomer itself poses significant health risks. This technical guide provides a comprehensive overview of the known toxicity of the NIPAM monomer and outlines essential handling precautions to ensure the safety of laboratory personnel. The monomer is classified as harmful if swallowed and causes serious eye damage. In vivo studies have established its acute oral toxicity, and in vitro research has demonstrated its cytotoxic effects on various cell lines. Evidence suggests that NIPAM is metabolized in the body to acrylamide, a well-documented neurotoxin. The toxic mechanisms of acrylamide, likely shared by NIPAM, involve the induction of oxidative stress, apoptosis, and interference with critical cellular signaling pathways. Strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls, is imperative when working with this compound.

Toxicological Profile of this compound (NIPAM) Monomer

The toxicity of the NIPAM monomer has been evaluated through in vivo and in vitro studies. A key aspect of its toxicology is its in vivo metabolism to acrylamide, a known neurotoxin.[1] This metabolic pathway suggests that the toxicological effects of NIPAM are likely mediated, at least in part, by the well-characterized toxic properties of acrylamide.

Acute Toxicity

Acute toxicity data for NIPAM monomer is primarily available for the oral route of exposure.

Table 1: Acute Toxicity of this compound (NIPAM) Monomer

| Route of Exposure | Species | LD50 Value | References |

| Oral | Rat | 375 mg/kg | [2][3] |

| Oral | Mouse | 419 mg/kg | [1] |

| Dermal | Rabbit | > 2000 mg/kg | [4] |

| Inhalation | - | No data available | - |

Irritation and Sensitization

NIPAM is a known irritant, particularly to the eyes.

Table 2: Irritation Potential of this compound (NIPAM) Monomer

| Type of Irritation | Species | Observation | References |

| Eye Irritation | Rabbit | Causes serious eye damage. | [2][5] |

| Skin Irritation | Rabbit | May cause skin irritation. | [5] |

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of the NIPAM monomer on various mammalian cell lines. The cytotoxicity is concentration-dependent, with higher concentrations leading to decreased cell viability.

Table 3: In Vitro Cytotoxicity of this compound (NIPAM) Monomer

| Cell Line | Assay | Concentration | Exposure Time | Results | References |

| Endothelial Cells | MTS | 5 mg/mL | 24 and 48 hours | Significant decrease in cell viability. | [6] |

| Epithelial Cells | MTS | 5 mg/mL | 24 and 48 hours | Significant decrease in cell viability. | [6] |

| Smooth Muscle Cells | MTS | 5 mg/mL | 24 and 48 hours | Significant decrease in cell viability. | [6] |

| Fibroblasts (3T3) | MTS | 5 mg/mL | 24 hours | Cell viability slightly above 80%. | [6] |

| Fibroblasts (3T3) | MTS | 5 mg/mL | 48 hours | Cell viability decreased to below 70%. | [6] |

Mechanisms of Toxicity: The Role of Acrylamide Metabolism

The in vivo conversion of NIPAM to acrylamide is a critical factor in its toxicity profile. Acrylamide is known to induce neurotoxicity through multiple mechanisms, which are likely relevant to NIPAM exposure.

Acrylamide Metabolism

dot

Caption: Metabolic pathway of this compound to acrylamide and its subsequent detoxification.

Cellular Signaling Pathways Implicated in Acrylamide-Induced Toxicity

Acrylamide is known to disrupt cellular homeostasis by inducing oxidative stress and apoptosis. Several key signaling pathways are involved in these processes.

Caption: Experimental workflow for the MTS cytotoxicity assay.

Handling Precautions and Safety Recommendations

Given the toxicity of NIPAM monomer, strict adherence to safety protocols is essential.

Engineering Controls

-

Ventilation: Always handle NIPAM monomer in a well-ventilated area, preferably within a chemical fume hood.

-

Containment: Use appropriate containment measures to minimize the generation of dust or aerosols.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield. [2]* Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

-

Respiratory Protection: If engineering controls are insufficient to control airborne concentrations, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.

Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The this compound monomer is a valuable chemical for the synthesis of advanced biomaterials, but it presents significant health hazards that demand careful management. Its acute oral toxicity, potential for serious eye damage, and in vitro cytotoxicity, likely mediated by its metabolism to the neurotoxin acrylamide, underscore the importance of the handling precautions outlined in this guide. By implementing appropriate engineering controls, consistently using personal protective equipment, and adhering to safe work practices, researchers can minimize the risks associated with the use of NIPAM monomer and ensure a safe laboratory environment.

References

- 1. This compound | C6H11NO | CID 16637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.fr [fishersci.fr]

- 3. fishersci.com [fishersci.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Biodegradability of PNIPAM-Based Materials: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(N-isopropylacrylamide) (PNIPAM) is a thermoresponsive polymer widely investigated for biomedical applications such as drug delivery, tissue engineering, and regenerative medicine. Its unique lower critical solution temperature (LCST) close to physiological temperature allows for the formation of injectable hydrogels that solidify in situ. However, for clinical translation, a thorough understanding of the biocompatibility and biodegradability of PNIPAM-based materials is paramount. This technical guide provides a comprehensive overview of the current state of knowledge on this topic, presenting quantitative data, detailed experimental protocols, and visual representations of key biological interactions to aid researchers and drug development professionals in their work with these promising materials.

Biocompatibility of PNIPAM-Based Materials

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. For PNIPAM-based materials, this involves assessing their potential to cause toxicity to cells (cytotoxicity) and to elicit an adverse immune response in a living organism (in vivo biocompatibility).

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for the initial screening of biomaterials. These tests evaluate the effect of the material or its leachable components on cell viability and proliferation. The this compound monomer is known to be toxic; however, high molecular weight PNIPAM polymers and crosslinked hydrogels generally exhibit good cytocompatibility.[1][2] The cytotoxicity can be influenced by residual monomers, initiators from the polymerization process, and the specific chemical modifications of the PNIPAM polymer.[3]

Table 1: Quantitative Cytotoxicity Data for PNIPAM-Based Materials

| Material | Cell Line | Assay | Exposure Time | Concentration/ Condition | Cell Viability (%) | Reference(s) |

| NIPAM monomer | 3T3 Fibroblasts | MTS | 24 hours | 5 mg/mL | ~80% | [4] |

| NIPAM monomer | 3T3 Fibroblasts | MTS | 48 hours | 5 mg/mL | ~48% | [4] |

| PNIPAM hydrogel | 3T3-L1, HEK293, A549 | MTT, Neutral Red | 48 & 96 hours | Direct contact | No significant cytotoxic effect | [5][6] |

| poly(NDBA) copolymer | 3T3 Fibroblasts | Promega CellTiter 96 | 1, 4, 10 days | Indirect/Extraction | 93.1%, 89.0%, 90.7% | [7] |

| PNIPAM-co-pGMA-Mela hydrogel | MDA-MB-231 | MTT | 5 hours | Not specified | Biocompatible | [8] |

In Vivo Biocompatibility and Inflammatory Response

In vivo studies are crucial to understanding the host response to PNIPAM-based hydrogels. Upon implantation, these materials are recognized as foreign bodies, initiating a cascade of events known as the foreign body response (FBR). This response typically involves the adsorption of proteins onto the material surface, followed by the recruitment of inflammatory cells, primarily macrophages.[9]

Initial inflammatory reactions, characterized by the presence of neutrophils and macrophages, are common after implantation of PNIPAM-based gels.[2] However, this response generally subsides over a few weeks, and the implant is often surrounded by a thin fibrous capsule.[2][10] The extent of the inflammatory response can be modulated by the hydrogel's properties, such as surface chemistry and the presence of bioactive molecules.[11] For instance, incorporating natural polymers like gelatin or hyaluronic acid can improve tissue integration and reduce the inflammatory reaction.[10][12]

Table 2: In Vivo Biocompatibility and Inflammatory Response to PNIPAM-Based Materials

| Material | Animal Model | Implantation Site | Duration | Key Findings | Reference(s) |

| PNIPAM-gelatin hydrogel | Wistar rats | Subcutaneous | Up to 12 weeks | Initial inflammation subsided in 2 weeks; fibroblast infiltration and proliferation observed. | [2][10] |

| poly(NDBA) hydrogel | Rats | Subcutaneous | Up to 14 days | No damage to adjacent tissues observed after complete dissolution. | [9][13] |

| Antimicrobial-loaded PNDJ hydrogel | Rats, Rabbits, Canines | Bone, muscle, joints, intraperitoneal | Varied | Generally well-tolerated locally and systemically. | [14] |

Biodegradability of PNIPAM-Based Materials

Pure PNIPAM is generally considered non-biodegradable, which can be a limitation for applications where temporary support is required.[10] To address this, significant research has focused on developing biodegradable PNIPAM-based materials through copolymerization with degradable monomers or polymers.[1][12]

Mechanisms of Degradation

The degradation of modified PNIPAM hydrogels can occur through several mechanisms:

-

Hydrolytic Degradation: This involves the cleavage of hydrolytically labile bonds, such as esters, within the polymer backbone or crosslinks. The rate of hydrolysis can be influenced by the pH of the surrounding environment.[3][15]

-

Enzymatic Degradation: Incorporating enzyme-cleavable peptide sequences or natural polymers like dextran allows for degradation by specific enzymes present in the body.[13][16]

Degradation Products

The degradation of PNIPAM-based materials results in smaller polymer fragments. For copolymers designed for hydrolytic degradation, the byproducts are often more hydrophilic, leading to an increase in the LCST and eventual dissolution of the polymer.[13] Thermal degradation of PNIPAM at high temperatures can produce NIPAM, cyclic imides, and other small molecules.[8] It is crucial to ensure that any degradation products are non-toxic and can be cleared from the body.

Table 3: Quantitative Biodegradability Data for PNIPAM-Based Materials

| Material | Degradation Condition | Duration | Degradation Metric | Result | Reference(s) |

| poly(NIPAM-TEGDMA)-20 | 0.1N NaOH | 10 hours | Weight Loss | 48% | [3] |

| poly(NIPAM-TEGDMA)-40 | 0.1N NaOH | 10 hours | Weight Loss | 65% | [3] |

| polyNIPAM-20 | 0.007 N NaOH, 25°C | 24 hours | Weight Loss | 29% | [3] |

| polyNIPAM-40 | 0.007 N NaOH, 25°C | 24 hours | Weight Loss | 51% | [3] |

| polyNIPAM-20 | 0.007 N NaOH, 37°C | 5 days | Weight Loss | 6% | [3] |

| polyNIPAM-40 | 0.007 N NaOH, 37°C | 5 days | Weight Loss | 18% | [3] |

| PNIPAM-gelatin hydrogel | In vivo (subcutaneous, rat) | 6 weeks | Weight Loss | ~50% | [2] |

| PNIPAM-dextran hydrogel | Lysozyme/PBS | 21 days | Mass Loss | 80% | [16] |

| pNHMM0 (no MAA) | PBS, 37°C | > 5 months | Time to 50% Weight Loss | > 5 months | [15] |

| pNHMM0.5 (0.5% MAA) | PBS, 37°C | ~ 2 months | Time to 50% Weight Loss | ~ 2 months | [15] |

| pNHMM1 (1% MAA) | PBS, 37°C | ~ 1 month | Time to 50% Weight Loss | ~ 1 month | [15] |

| pNHMM2 (2% MAA) | PBS, 37°C | ~ 1 week | Time to 50% Weight Loss | ~ 1 week | [15] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of biocompatibility and biodegradability.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Material Exposure: Remove the medium and add the test material (e.g., hydrogel extract or a thin layer of the hydrogel) to the wells. For indirect tests, extracts are prepared by incubating the material in cell culture medium, which is then added to the cells.

-

Incubation: Incubate the cells with the material for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the material and medium. Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Live/Dead Staining for Viability in Hydrogels

This assay visually distinguishes live from dead cells using two fluorescent dyes: Calcein AM and Ethidium homodimer-1 (EthD-1). Calcein AM is cell-permeable and is cleaved by esterases in live cells to produce a green fluorescence. EthD-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

Protocol:

-

Prepare Staining Solution: Prepare a working solution of 2 µM Calcein AM and 4 µM EthD-1 in sterile PBS.

-

Sample Preparation: For cells encapsulated in hydrogels, the hydrogel can be washed with PBS. If the hydrogel is thick, it can be sectioned to allow for better dye penetration.

-

Staining: Add the Live/Dead working solution to the samples and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the samples once with PBS to reduce background fluorescence.

-

Imaging: Image the samples using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

In Vivo Subcutaneous Implantation in Rats

This protocol describes the subcutaneous implantation of a hydrogel to assess its in vivo biocompatibility and degradation.

Protocol:

-

Animal Preparation: Use adult rats (e.g., Wistar or Sprague Dawley). Anesthetize the animal using an appropriate anesthetic.

-

Surgical Site Preparation: Shave the dorsal area and disinfect the skin with an antiseptic solution.

-

Implantation: Make a small skin incision and create a subcutaneous pocket using blunt dissection. Inject the hydrogel solution (if it's an in-situ gelling formulation) or implant the pre-formed hydrogel into the pocket.

-

Suturing: Close the incision with sutures.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics.

-

Evaluation: At predetermined time points (e.g., 7, 15, 30, 60 days), sacrifice the animals. Excise the implant and surrounding tissue.

-

Histological Analysis: Fix the tissue samples in 10% buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the inflammatory response and tissue integration.

In Vitro Hydrolytic Degradation (Mass Loss)

This protocol measures the degradation of a hydrogel by quantifying the loss of its dry mass over time.

Protocol:

-

Sample Preparation: Prepare hydrogel samples of a known initial dry weight (Wi). This is typically done by lyophilizing pre-formed hydrogels.

-

Degradation: Immerse the dried hydrogels in a buffered solution (e.g., PBS at pH 7.4) at 37°C.

-

Time Points: At predetermined time points, remove the hydrogel samples from the solution.

-

Drying: Gently blot the surface to remove excess water and then lyophilize the samples to a constant dry weight (Wd).

-

Calculation: Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(Wi - Wd) / Wi] x 100.

Signaling Pathways and Experimental Workflows

The interaction of cells with PNIPAM-based materials is mediated by complex signaling pathways. Understanding these pathways is crucial for designing biomaterials that elicit desired cellular responses.

References

- 1. mdpi.com [mdpi.com]

- 2. Developing biomaterials to mediate the spatial distribution of integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rheolution.com [rheolution.com]

- 6. Adhesion of Epithelial Cells to PNIPAm Treated Surfaces for Temperature-Controlled Cell-Sheet Harvesting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Degradation, cytotoxicity, and biocompatibility of NIPAAm-based thermosensitive, injectable, and bioresorbable polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrogel crosslinking modulates macrophages, fibroblasts, and their communication, during wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Poly(this compound)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioresponsive Copolymers of Poly(this compound) with Enzyme-Dependent Lower Critical Solution Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tailoring the degradation rates of thermally responsive hydrogels designed for soft tissue injection by varying the autocatalytic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Poly(this compound) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Free-Radical Polymerization of N-Isopropylacrylamide (PNIPAM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-isopropylacrylamide), commonly abbreviated as PNIPAM or PNIPAAm, is a thermoresponsive polymer that exhibits a sharp coil-to-globule transition in aqueous solutions at its lower critical solution temperature (LCST) of approximately 32°C.[1][2][3] This unique property, which is close to physiological temperature, makes PNIPAM a material of significant interest for a wide range of biomedical applications, including drug delivery, tissue engineering, and biosensing.[4][5] The synthesis of PNIPAM is readily achieved through free-radical polymerization of the this compound (NIPAM) monomer.[1][4]

This document provides a detailed protocol for the synthesis of PNIPAM via a conventional free-radical polymerization method. It also includes a summary of typical reaction conditions and characterization data compiled from various studies to serve as a comprehensive guide for researchers.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical quantitative data for the free-radical polymerization of this compound (NIPAM) gathered from multiple sources. This allows for easy comparison of different experimental setups.

| Parameter | Value | Notes | Source(s) |

| Monomer | This compound (NIPAM) | Recrystallized from a suitable solvent like a benzene/hexane mixture before use to remove inhibitors. | [6] |

| Initiator | Azobisisobutyronitrile (AIBN) | A common thermal initiator. | [1][5] |

| Ammonium persulfate (APS) | Often used in aqueous polymerizations, sometimes with an accelerator like TMEDA. | [1] | |

| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AMPA) | A water-soluble initiator. | [7] | |

| Solvent | 1,4-Dioxane | A good solvent for both the monomer and the resulting polymer. | [6][8] |

| Water | Used for aqueous polymerization, especially with water-soluble initiators. | [7] | |

| Dimethylformamide (DMF) | Another suitable organic solvent. | [5] | |

| Monomer Concentration | 1 g NIPAM in 15 mL water | Example from a specific protocol. | [7] |

| Initiator Concentration | 0.4 g AMPA in distilled water | Example from a specific protocol. | [7] |

| Molar ratio of [NIPAM]/[Initiator] can vary | Typically in the range of 100:1 to 1000:1. | ||

| Reaction Temperature | 60 - 80°C | Dependent on the initiator used. For AIBN, 60-70°C is common. For AMPA, 80°C has been used. | [6][7][8] |

| Reaction Time | 5 - 24 hours | Reaction time can be varied to control conversion and molecular weight. | [5][7] |

| Purification Method | Precipitation in a non-solvent | Cold diethyl ether or petroleum ether are commonly used. | [6][8] |

| Dialysis | To remove unreacted monomer and initiator from polymers synthesized in water. | ||

| Characterization | 1H NMR | To confirm the polymer structure. | [7] |

| Gel Permeation Chromatography (GPC) | To determine molecular weight and polydispersity index (PDI). | [8][9][10] | |

| Differential Scanning Calorimetry (DSC) | To determine the LCST. | [7] | |

| Turbidity Measurement | To observe the phase transition temperature. | [7] |

Experimental Protocol: Free-Radical Polymerization of NIPAM in an Organic Solvent

This protocol describes a general procedure for the synthesis of PNIPAM using AIBN as the initiator and 1,4-dioxane as the solvent.

Materials:

-

This compound (NIPAM) monomer

-

Azobisisobutyronitrile (AIBN) initiator

-

1,4-Dioxane (anhydrous)

-

Diethyl ether (cold) or Hexane (cold)

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon gas inlet

-